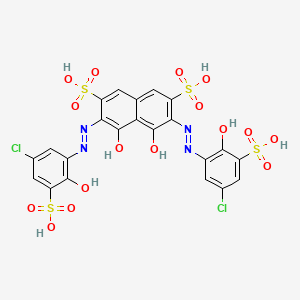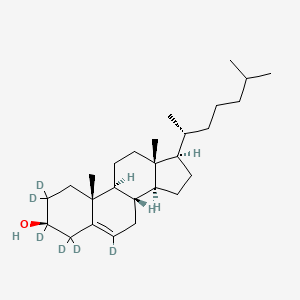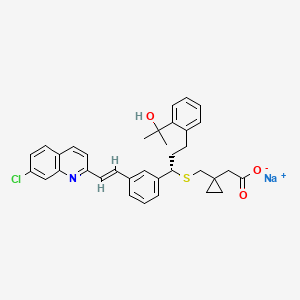
Patulin-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Patulin-13C3 is a labeled variant of Patulin , a mycotoxin produced by certain species of Penicillium, Aspergillus, and Byssochlamys . It is mainly found in ripe apples and apple products . Patulin-13C3 can be used as an internal standard in analytical techniques for patulin detection and quantification.
Synthesis Analysis
The biosynthetic pathway of Patulin consists of approximately 10 steps . A cluster of 15 genes involved in patulin biosynthesis has been reported, containing characterized enzymes, a regulation factor, and transporter genes . Several enzyme activities related to patulin biosynthesis have been characterized .Molecular Structure Analysis
The molecular formula of Patulin-13C3 is C7H6O4 . The molecular weight is 155.11 g/mol . The structure includes a 6-membered ring fused to a 5-membered lactone ring .Chemical Reactions Analysis
Patulin can undergo various reactions. For instance, it can be degraded by heat treatment in the presence of cysteine . The thermal stability and degradation kinetics of patulin have also been studied .Physical And Chemical Properties Analysis
Patulin is a stable compound that is resistant to heat, making it difficult to remove during food processing . Its structural stability contributes to its persistence in food and food products .科学的研究の応用
Application in Food Safety and Toxicology
Specific Scientific Field
The specific scientific field for this application is Food Safety and Toxicology .
Comprehensive and Detailed Summary of the Application
Patulin is a toxic mycotoxin produced by several species of mold, especially within Aspergillus, Penicillium, and Byssochlamys . It is the most common mycotoxin found in apples and apple-derived products such as juice, cider, compotes, and other food intended for young children . The FDA has established an action level of 50 ppb (ng/g) for patulin in apple juice and apple juice products . To effectively monitor this mycotoxin, there is a need for adequate analytical methods that can reliably and efficiently determine patulin levels . Patulin-13C3 is used as an internal standard in these analytical techniques for patulin detection and quantification.
Detailed Description of the Methods of Application or Experimental Procedures
Using a robotic sample preparation system, apple juice, apple cider, apple puree, apple-based baby food, applesauce, fruit rolls, and fruit jam were fortified with 13C-patulin and extracted using dichloromethane (DCM) without human intervention, followed by an LC-APCI-MS/MS analysis in negative ionization mode .
Thorough Summary of the Results or Outcomes Obtained
The method achieved a limit of quantification of 4.0 ng/g and linearity ranging from 2 to 1000 ng/mL (r2 > 0.99). Quantitation was performed with isotope dilution using 13C-patulin as an internal standard and solvent calibration standards. Average recoveries (relative standard deviations, RSD%) in seven spike matrices were 95% (9%) at 10 ng/g, 110% (5%) at 50 ng/g, 101% (7%) at 200 ng/g, and 104% (4%) at 1000 ng/g (n = 28). The ranges of within-matrix and between-matrix variability (RSD) were 3–8% and 4–9%, respectively .
Patulin, the compound that Patulin-13C3 is derived from, is a mycotoxin produced by certain species of Penicillium, Aspergillus, and Byssochlamys . It’s mainly found in ripe apples and apple products . Patulin-induced genotoxicity and modulation of glutathione have been studied in Hep G2 cells .
Safety And Hazards
将来の方向性
Biotechnology advances offer novel, more effective, and environmentally friendly approaches for the control and elimination of Patulin in food compared to traditional methods . Biosensors represent the future of Patulin detection and use biological tools such as aptamer, enzyme, and antibody . Future research will continue to explore new methods for detecting and managing these mycotoxins, with the ultimate goal of ensuring the safety and quality of fruits and derived product supply .
特性
IUPAC Name |
4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUFFVAOMMNM-CDYZYAPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C2C(=CC(=O)O2)[13CH](O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676098 |
Source


|
| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Patulin-13C3 | |
CAS RN |
748133-69-9 |
Source


|
| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)
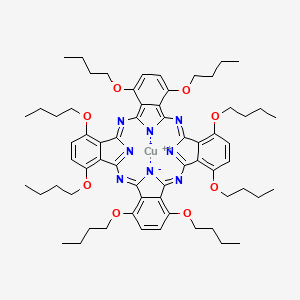
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)
![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)
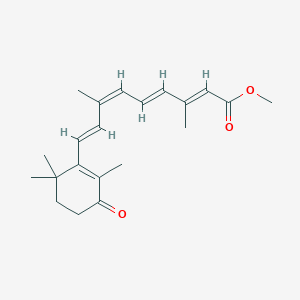
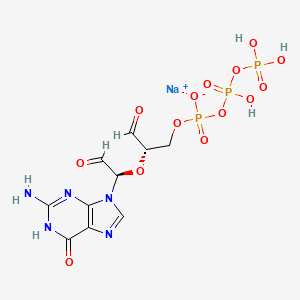
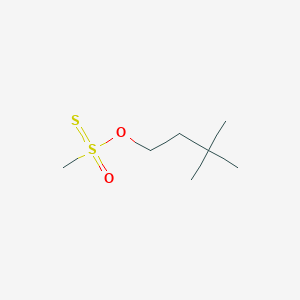


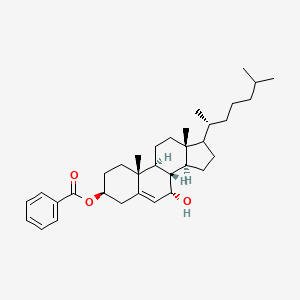
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
